2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine
Overview
Description
(1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide typically involves the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
(1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique reactivity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-[1-(4-fluorophenyl)ethylidene]-2-(2-methylphenyl)hydrazine
- 1-{[(1Z)-(4-fluorophenyl)methylene]amino}-N-methyl-5-(2-oxo-2-phenylethoxy)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N'-hydroxyethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFOLYZJDVRHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249615 | |
Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925252-30-8 | |
Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925252-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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